N-butyl-N-ethyl-4-nitro-2-{(E)-[2-(4-nitrophenyl)hydrazinylidene]methyl}aniline
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Overview
Description
N-BUTYL-N-ETHYL-4-NITRO-2-[(E)-[2-(4-NITROPHENYL)HYDRAZIN-1-YLIDENE]METHYL]ANILINE is a complex organic compound characterized by its unique structure, which includes nitro groups and hydrazine functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-BUTYL-N-ETHYL-4-NITRO-2-[(E)-[2-(4-NITROPHENYL)HYDRAZIN-1-YLIDENE]METHYL]ANILINE typically involves multiple steps. One common method includes:
Friedel-Crafts Acylation: This step introduces an acyl group to the benzene ring.
Reduction: The acyl group is then reduced to an alkane.
Nitration: The final step involves nitration to introduce nitro groups.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring safety and environmental compliance.
Chemical Reactions Analysis
Types of Reactions
N-BUTYL-N-ETHYL-4-NITRO-2-[(E)-[2-(4-NITROPHENYL)HYDRAZIN-1-YLIDENE]METHYL]ANILINE can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur, particularly at positions ortho and para to the nitro groups.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Electrophiles like bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted derivatives depending on the electrophile used.
Scientific Research Applications
N-BUTYL-N-ETHYL-4-NITRO-2-[(E)-[2-(4-NITROPHENYL)HYDRAZIN-1-YLIDENE]METHYL]ANILINE has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Used in the production of dyes and pigments due to its vibrant color properties
Mechanism of Action
The mechanism of action of N-BUTYL-N-ETHYL-4-NITRO-2-[(E)-[2-(4-NITROPHENYL)HYDRAZIN-1-YLIDENE]METHYL]ANILINE involves its interaction with molecular targets such as enzymes and receptors. The nitro groups and hydrazine functionalities play a crucial role in these interactions, potentially leading to inhibition or activation of specific pathways .
Comparison with Similar Compounds
Similar Compounds
N-Methyl-4-nitroaniline: Similar in structure but with a methyl group instead of butyl and ethyl groups.
4-Bromo-2-nitroaniline: Contains a bromine atom instead of the hydrazine functionality.
Uniqueness
N-BUTYL-N-ETHYL-4-NITRO-2-[(E)-[2-(4-NITROPHENYL)HYDRAZIN-1-YLIDENE]METHYL]ANILINE is unique due to its combination of butyl, ethyl, and hydrazine groups, which confer distinct chemical and biological properties not found in simpler analogs .
Properties
Molecular Formula |
C19H23N5O4 |
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Molecular Weight |
385.4 g/mol |
IUPAC Name |
N-butyl-N-ethyl-4-nitro-2-[(E)-[(4-nitrophenyl)hydrazinylidene]methyl]aniline |
InChI |
InChI=1S/C19H23N5O4/c1-3-5-12-22(4-2)19-11-10-18(24(27)28)13-15(19)14-20-21-16-6-8-17(9-7-16)23(25)26/h6-11,13-14,21H,3-5,12H2,1-2H3/b20-14+ |
InChI Key |
FEVZSGQVVJCKTO-XSFVSMFZSA-N |
Isomeric SMILES |
CCCCN(CC)C1=C(C=C(C=C1)[N+](=O)[O-])/C=N/NC2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
CCCCN(CC)C1=C(C=C(C=C1)[N+](=O)[O-])C=NNC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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